ML323 - 1572414-83-5

ML323

Catalog Number: EVT-276307
CAS Number: 1572414-83-5
Molecular Formula: C23H24N6
Molecular Weight: 384.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ML323, commonly known as ML323, is a small molecule inhibitor that specifically targets the USP1/UAF1 deubiquitinase complex. [, , , , , ] This complex plays a crucial role in various cellular processes, including DNA damage response, cell cycle regulation, and immune responses. [, , , , ] ML323's ability to selectively inhibit this complex makes it a valuable tool in scientific research for investigating these cellular processes and exploring its potential as an anti-cancer therapeutic agent. [, , , , , , ]

Synthesis Analysis

The synthesis of ML323 involves a multi-step process that starts with a high-throughput screening of over 400,000 compounds. [, ] Subsequent medicinal chemistry optimization efforts led to the identification of ML323 derivatives, including ML323. [] These derivatives demonstrate nanomolar potency in inhibiting USP1/UAF1. [] The detailed synthetic route and specific reaction conditions for ML323 have not been explicitly reported in the provided papers.

Molecular Structure Analysis

While specific structural data isn't detailed in the provided abstracts, ML323's structure can be inferred from its chemical name, ML323. This indicates the presence of a pyrimidine ring core, substituted with an isopropylphenyl group, a methyl group, and an amino group linked to a benzyl group further substituted with a triazole ring. Cryo-electron microscopy studies have revealed that ML323 binds to a cryptic site within USP1, causing conformational changes that ultimately lead to the enzyme's inhibition. [, ]

Mechanism of Action

ML323 acts as a reversible inhibitor of the USP1/UAF1 deubiquitinase complex. [, ] It binds to a cryptic site on USP1, different from the enzyme's active site, and induces conformational changes that allosterically inhibit its deubiquitinase activity. [, ] This inhibition disrupts the complex's ability to remove ubiquitin tags from target proteins, ultimately affecting various downstream cellular processes such as DNA damage repair, cell cycle progression, and immune signaling. [, , , , , , ]

Applications
  • Cancer: ML323 has shown promising anti-cancer activity in various cancer cell lines, including colorectal cancer, ovarian cancer, osteosarcoma, and non-small cell lung cancer. [, , , , , , , , ] Its ability to inhibit USP1/UAF1 leads to increased sensitivity to DNA-damaging chemotherapeutics, cell cycle arrest, apoptosis, and suppression of tumor growth and metastasis. [, , , , , , , ]

  • DNA Damage Response: By inhibiting USP1/UAF1, ML323 disrupts the DNA damage repair pathway, leading to the sensitization of cancer cells to DNA-damaging agents. [, , , ] This highlights its potential as a chemosensitizing agent in cancer therapy.

  • Immune Response: Studies have shown that ML323 can modulate immune responses by interfering with the stability and activity of proteins involved in innate immunity. [, ] This suggests its potential application in studying and potentially treating immune-related diseases.

  • Stem Cell Biology: Research suggests that ML323 can influence stem cell differentiation and proliferation by modulating the stability of proteins involved in these processes. [, ]

KSQ-4279 (RO7623066)

Compound Description: KSQ-4279 is a small molecule inhibitor of Ubiquitin-specific protease 1 (USP1) that has progressed to clinical trials as an anticancer agent. Like ML323, it binds to a cryptic site on USP1 [].

Relevance: KSQ-4279 and ML323 are both potent inhibitors of USP1, targeting the same cryptic binding site but inducing subtly different conformational changes in the protein structure. Both compounds exhibit anticancer activity, likely by interfering with USP1's role in DNA damage response pathways [].

Cisplatin (cis-diaminedichloroplatin (II), CDDP)

Compound Description: Cisplatin is a platinum-based chemotherapy drug used to treat various types of cancer. It acts by binding to DNA and interfering with DNA replication and repair mechanisms [].

Relevance: While not structurally related to ML323, cisplatin's activity is significantly potentiated by ML323 in various cancer cell lines [, , ]. This synergistic effect suggests that inhibiting USP1 with ML323 can enhance the sensitivity of cancer cells to DNA-damaging agents like cisplatin [, , ].

Doxorubicin

Compound Description: Doxorubicin belongs to the anthracycline class of chemotherapy drugs, primarily used to treat various cancers. It acts by intercalating with DNA, inhibiting topoisomerase II enzyme activity, and generating free radicals that damage DNA [].

Relevance: Similar to cisplatin, the cytotoxicity of doxorubicin is significantly enhanced in the presence of ML323 in colorectal cancer cells []. This finding further supports the notion that combining USP1 inhibition by ML323 with DNA-damaging chemotherapeutics can be a promising therapeutic strategy [].

TOPI/II inhibitors

Compound Description: Topoisomerase II (TOP2) inhibitors are a class of chemotherapy drugs that target the TOP2 enzyme, which is crucial for DNA replication and repair. By inhibiting TOP2, these drugs induce DNA damage and ultimately lead to cancer cell death [].

Relevance: Research has shown that ML323 sensitizes colorectal cancer cells to TOP2 inhibitors []. This sensitization, like that observed with doxorubicin, highlights the potential of ML323 as an adjuvant therapy to enhance the efficacy of existing DNA-damaging chemotherapeutics [].

PARP inhibitor

Compound Description: Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that block the activity of PARP enzymes, which play a role in DNA repair, particularly single-strand break repair. Inhibition of PARP leads to the accumulation of DNA damage, ultimately causing cancer cell death [].

Relevance: Similar to other DNA-damaging agents, ML323 was found to sensitize colorectal cancer cells to PARP inhibitors []. This finding further strengthens the evidence suggesting that ML323 can act synergistically with a range of DNA-targeting chemotherapeutics, potentially enhancing their clinical efficacy [].

5-Fluorouracil (5-FU)

Compound Description: 5-Fluorouracil is a pyrimidine analog antimetabolite chemotherapy drug used to treat various types of cancer. Its mechanism of action involves inhibiting the synthesis of thymidylate, a crucial precursor for DNA replication [].

Relevance: Unlike the DNA-damaging agents mentioned above, ML323 did not show any sensitization effect when combined with 5-FU in colorectal cancer cells []. This suggests that the synergistic effects of ML323 might be specific to certain classes of chemotherapy drugs, particularly those directly targeting DNA integrity [].

Properties

CAS Number

1572414-83-5

Product Name

N-(4-(1H-1,2,3-triazol-1-yl)benzyl)-2-(2-isopropylphenyl)-5-methylpyrimidin-4-amine

IUPAC Name

5-methyl-2-(2-propan-2-ylphenyl)-N-[[4-(triazol-1-yl)phenyl]methyl]pyrimidin-4-amine

Molecular Formula

C23H24N6

Molecular Weight

384.48

InChI

InChI=1S/C23H24N6/c1-16(2)20-6-4-5-7-21(20)23-24-14-17(3)22(27-23)25-15-18-8-10-19(11-9-18)29-13-12-26-28-29/h4-14,16H,15H2,1-3H3,(H,24,25,27)

InChI Key

VUIRVWPJNKZOSS-UHFFFAOYSA-N

SMILES

CC1=CN=C(N=C1NCC2=CC=C(C=C2)N3C=CN=N3)C4=CC=CC=C4C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

ML323; ML 323; ML-323.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.